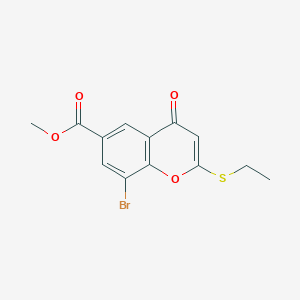
tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate: is an organic compound that features a pyrazole ring substituted with a formyl group and an ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate typically involves the reaction of pyrazole derivatives with tert-butyl bromoacetate under basic conditions. The formyl group can be introduced via Vilsmeier-Haack reaction using DMF and POCl3. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with optimizations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group in tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in various coupling reactions .
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Medicine: The pyrazole ring is a common motif in many drugs, and modifications of this compound could lead to new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing the active pyrazole derivative .
Comparaison Avec Des Composés Similaires
- Tert-butyl 2-(4-formylimidazol-1-yl)acetate
- Tert-butyl 2-(4-formyltriazol-1-yl)acetate
- Tert-butyl 2-(4-formylthiazol-1-yl)acetate
Comparison: tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. Compared to imidazole and triazole derivatives, pyrazole compounds often exhibit different reactivity and biological activity. The formyl group in the pyrazole ring can participate in unique reactions that are not possible with other heterocycles .
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
tert-butyl 2-(4-formylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)6-12-5-8(7-13)4-11-12/h4-5,7H,6H2,1-3H3 |
Clé InChI |
SJNAMOCXEOEILI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C=C(C=N1)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Chloropropyl)thio]-4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazole](/img/structure/B8634826.png)

![9-(3-Methyl-2-butenyl)-9-bora-bicyclo[3.3.1]nonane](/img/structure/B8634795.png)









![(2-Methyl-thiazolo[4,5-h]quinazolin-8-yl)-phenyl-amine](/img/structure/B8634865.png)

